

An In-depth Technical Guide to 3-Cyclopropyl-2-methoxybenzoic Acid

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Compound of Interest

Compound Name:	3-cyclopropyl-2-methoxybenzoic acid
CAS No.:	2723403-79-8
Cat. No.:	B6276067

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Abstract

This technical guide provides a comprehensive overview of **3-cyclopropyl-2-methoxybenzoic acid**, a key intermediate and building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, supported by experimental and computed data. The guide will explore the unique structural contributions of the cyclopropyl and methoxy moieties, their influence on the molecule's reactivity and physicochemical characteristics, and its applications in the synthesis of complex organic molecules, particularly within drug discovery programs. Furthermore, this document provides detailed, actionable protocols for the characterization of this compound, aiming to equip researchers, chemists, and drug development professionals with the necessary information for its effective utilization.

Introduction

3-Cyclopropyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered interest in synthetic and medicinal chemistry. Its structure, which combines the rigidity

and unique electronic properties of a cyclopropyl group with the electronic and steric influence of a methoxy group on a benzoic acid scaffold, makes it a versatile intermediate. The strategic placement of these functional groups provides a valuable platform for creating diverse molecular architectures with potential applications in pharmaceuticals and advanced materials.

The cyclopropyl group, in particular, is a "bioisostere" often employed in drug design to modulate a compound's metabolic stability, lipophilicity, and conformational rigidity.[1][2] Its strained three-membered ring imparts unique electronic properties, including a degree of "pseudo-double bond" character, which can influence conjugation and intramolecular interactions.[1][3][4] This guide will provide an in-depth analysis of these properties and their implications.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

- Systematic IUPAC Name: **3-cyclopropyl-2-methoxybenzoic acid**
- Molecular Formula: $C_{11}H_{12}O_3$
- Molecular Weight: 192.21 g/mol
- CAS Number: While a specific CAS number for **3-cyclopropyl-2-methoxybenzoic acid** is not readily available in the searched public databases, related isomers like 5-cyclopropyl-2-methoxybenzoic acid (CAS: 1551181-02-2) and 4-cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7) are documented.[5][6] For the purpose of this guide, we will focus on the titular compound's predicted and expected properties based on its structure and data from similar molecules.

Structural Representation

The chemical structure of **3-cyclopropyl-2-methoxybenzoic acid** is depicted below. The ortho-methoxy group and meta-cyclopropyl group relative to the carboxylic acid are key features influencing its chemical behavior.

Caption: Chemical structure of **3-cyclopropyl-2-methoxybenzoic acid**.

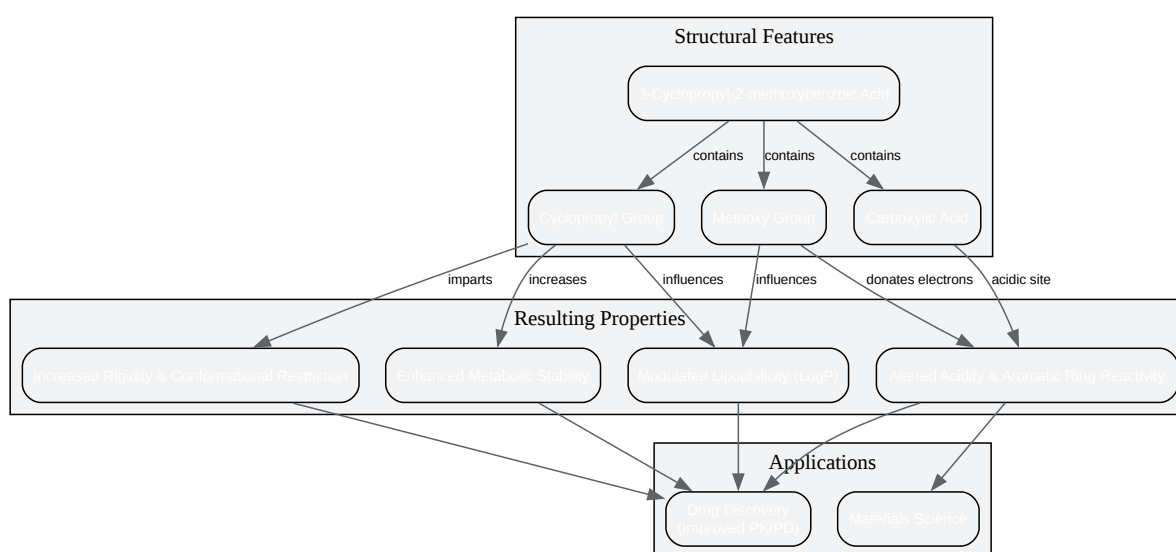
Physicochemical Properties

The physical and chemical properties of **3-cyclopropyl-2-methoxybenzoic acid** are crucial for its handling, purification, and application in chemical synthesis. The data presented here is a combination of experimental values for closely related analogs and predicted values based on its structure.

Property	Value	Source/Rationale
Physical Form	Expected to be a solid at room temperature.	Based on analogs like 5-cyclopropyl-2-methoxybenzoic acid which is a solid.[5]
Molecular Weight	192.21 g/mol	Calculated from the molecular formula C ₁₁ H ₁₂ O ₃ . [5][6]
Melting Point	Not available.	For comparison, benzoic acid melts at 122 °C. The substituents will alter this value.
Boiling Point	Not available.	For comparison, benzoic acid boils at 249 °C.
Solubility	Expected to have low solubility in water, but higher solubility in organic solvents like ethanol, acetone, and ethyl acetate.	Benzoic acid itself has low solubility in cold water but is more soluble in hot water and organic solvents.[7][8] The hydrophobic cyclopropyl group will likely decrease water solubility.
pKa	Estimated to be around 4.	The pKa of benzoic acid is 4.2. [8] The electron-donating methoxy group may slightly increase the pKa, while the cyclopropyl group's electronic effect is more complex.

The Influence of Cyclopropyl and Methoxy Groups

The unique properties of **3-cyclopropyl-2-methoxybenzoic acid** arise from the interplay of its substituents.



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